Kisspeptin-10 human TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

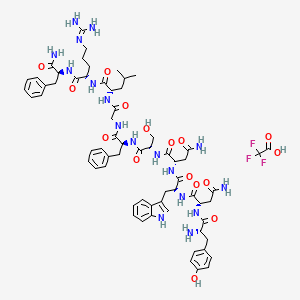

2D Structure

Properties

Molecular Formula |

C65H84F3N17O16 |

|---|---|

Molecular Weight |

1416.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C63H83N17O14.C2HF3O2/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37;3-2(4,5)1(6)7/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70);(H,6,7)/t41-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 |

InChI Key |

TYHMUNFOLJTKBC-QDUZOICUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Neuroendocrine Gateway: A Technical Guide to the Mechanism of Action of Kisspeptin-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide product of the KISS1 gene, has emerged as a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key player in reproductive function. Its potent stimulatory effect on gonadotropin-releasing hormone (GnRH) secretion has made it a focal point of research in reproductive biology and a promising target for therapeutic interventions in related disorders. This technical guide provides an in-depth exploration of the mechanism of action of human Kisspeptin-10, detailing its molecular interactions, downstream signaling cascades, and physiological consequences. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in neuroscience, endocrinology, and drug development.

Core Mechanism of Action: Receptor Binding and Activation

Kisspeptin-10 exerts its biological effects by acting as a potent agonist for the G protein-coupled receptor 54 (GPR54), now formally known as KISS1R. This high-affinity interaction is the initiating event in a signaling cascade that ultimately governs the pulsatile release of GnRH from hypothalamic neurons.

Quantitative Receptor Binding and Activation Data

The binding affinity and functional potency of Kisspeptin-10 at the KISS1R have been characterized through various in vitro assays. The following table summarizes key quantitative data from the literature.

| Parameter | Species | Cell Line/System | Value | Reference |

| Binding Affinity (Ki) | Human | KISS1R-expressing cells | 2.33 nM | |

| Rat | KISS1R-expressing cells | 1.59 nM | ||

| Functional Potency (EC50) | Human | HEK293 cells expressing KISS1R | 4.14 x 10⁻¹⁰ M (cellular impedance) | [1] |

| GnRH Release | Murine | GT1-7 GnRH neuronal cells | Significant stimulation at 1 nM and 10 nM | [2] |

| Murine | Hypothalamic explants | Dose-dependent increase in GnRH release |

Intracellular Signaling Pathways

Upon binding of Kisspeptin-10, KISS1R undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. This initiates a well-defined intracellular signaling cascade primarily mediated by phospholipase C (PLC).

-

Phospholipase C Activation and Second Messenger Generation : Activated Gq/11 stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol. This initial Ca²⁺ transient can be followed by a more sustained influx of extracellular Ca²⁺ through plasma membrane channels.

-

Protein Kinase C Activation : DAG, in conjunction with the elevated intracellular Ca²⁺ levels, activates protein kinase C (PKC).

-

MAPK/ERK Pathway Activation : Activated PKC can then phosphorylate and activate downstream kinases, most notably components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK) 1/2.

-

Neuronal Depolarization and GnRH Release : The combination of intracellular calcium mobilization and the activation of downstream kinases leads to the modulation of ion channel activity in GnRH neurons. This results in neuronal depolarization and the subsequent pulsatile release of GnRH into the portal circulation.

Signaling Pathway Diagram

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Kisspeptin-10 for the human KISS1R.

1. Materials:

-

HEK293 cells stably expressing human KISS1R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

-

Radioligand: [¹²⁵I]-Kisspeptin-10

-

Unlabeled competitor: Kisspeptin-10 human TFA

-

Non-specific binding control: High concentration of unlabeled Kisspeptin-10 (e.g., 1 µM)

-

Scintillation cocktail and vials

-

Gamma counter

2. Methods:

-

Membrane Preparation:

-

Culture HEK293-KISS1R cells to confluency.

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cell suspension using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

-

Add a constant concentration of [¹²⁵I]-Kisspeptin-10 (e.g., 0.1 nM).

-

Add increasing concentrations of unlabeled Kisspeptin-10 (e.g., 10⁻¹² M to 10⁻⁶ M) for the competition curve. For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled Kisspeptin-10.

-

Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in binding buffer.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled Kisspeptin-10 concentration.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro GnRH Release Assay from Hypothalamic Explants

This protocol describes a method to measure Kisspeptin-10-induced GnRH release from rodent hypothalamic explants.

1. Materials:

-

Adult male rodents (e.g., rats or mice)

-

Dissection tools

-

Artificial cerebrospinal fluid (aCSF), gassed with 95% O₂ / 5% CO₂

-

This compound solutions at various concentrations

-

GnRH ELISA kit

-

Water bath or incubator at 37°C

2. Methods:

-

Hypothalamic Explant Preparation:

-

Euthanize the animal according to approved institutional guidelines.

-

Rapidly dissect the brain and place it in ice-cold aCSF.

-

Isolate the mediobasal hypothalamus containing the median eminence.

-

Place individual explants in separate chambers of a perifusion system or in individual wells of a culture plate.

-

-

GnRH Release Experiment:

-

Allow the explants to equilibrate in aCSF at 37°C for a pre-incubation period (e.g., 60-90 minutes).

-

Collect baseline aCSF samples for a defined period (e.g., 30 minutes).

-

Expose the explants to different concentrations of Kisspeptin-10 in aCSF for a specified duration (e.g., 30-60 minutes).

-

Collect the aCSF (supernatant) at regular intervals during and after Kisspeptin-10 exposure.

-

Store the collected samples at -80°C until analysis.

-

-

GnRH Quantification:

-

Thaw the collected aCSF samples.

-

Measure the concentration of GnRH in each sample using a commercially available GnRH ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Express the GnRH release as a percentage of the baseline release for each explant.

-

Compare the GnRH release in response to different concentrations of Kisspeptin-10 to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences.

-

Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium mobilization in GnRH neurons in response to Kisspeptin-10 using a fluorescent calcium indicator.

1. Materials:

-

GT1-7 cells (immortalized GnRH neurons) or primary hypothalamic neurons

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

This compound solutions

-

Fluorescence microscope or plate reader with ratiometric imaging capabilities

2. Methods:

-

Cell Preparation and Dye Loading:

-

Culture GT1-7 cells on glass coverslips or in a 96-well imaging plate.

-

Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip on the stage of a fluorescence microscope or place the plate in a fluorescence plate reader.

-

Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add Kisspeptin-10 solution at the desired concentration to the cells and continue recording the fluorescence ratio.

-

Record the response for a sufficient duration to capture the peak and subsequent return to baseline.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Plot the F340/F380 ratio over time.

-

Quantify the response by measuring the peak change in the fluorescence ratio from the baseline.

-

Compare the responses to different concentrations of Kisspeptin-10.

-

Experimental Workflow Diagram

Conclusion

This compound is a potent endogenous agonist of the KISS1R, playing a pivotal role in the regulation of the reproductive axis. Its mechanism of action is initiated by high-affinity binding to KISS1R on GnRH neurons, which triggers a Gq/11-mediated signaling cascade involving PLC activation, IP3-mediated calcium release, and DAG-PKC-MAPK pathway activation. This intricate signaling network culminates in the depolarization of GnRH neurons and the pulsatile release of GnRH, the master hormone of reproduction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate this critical neuroendocrine system and explore its therapeutic potential.

References

A Technical Guide to the Role of Kisspeptin-10 in Gonadotropin-Releasing Hormone (GnRH) Secretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kisspeptin, a product of the KISS1 gene, and its receptor, KISS1R (also known as GPR54), are now recognized as indispensable regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Kisspeptin-10, the smallest biologically active fragment, is a potent secretagogue of Gonadotropin-Releasing Hormone (GnRH).[1] This document provides a detailed technical overview of the mechanisms of action, quantitative effects, and key experimental protocols used to elucidate the critical role of Kisspeptin-10 in controlling GnRH secretion, and by extension, reproductive function.

Mechanism of Action: From Receptor Binding to Neuronal Firing

Kisspeptin-10 exerts its powerful effects by directly binding to and activating its cognate G protein-coupled receptor, KISS1R, which is expressed on the majority of GnRH neurons in the hypothalamus.[3][4] This interaction is the primary upstream gateway for stimulating the pulsatile release of GnRH, a process essential for normal puberty and fertility.

Signaling Pathways

Activation of KISS1R by Kisspeptin-10 initiates a well-defined intracellular signaling cascade predominantly coupled to the Gαq/11 protein. This triggers a series of downstream events:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Second Messenger Generation: This hydrolysis produces two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²+). Concurrently, DAG activates Protein Kinase C (PKC).

-

MAPK Pathway Activation: The rise in intracellular Ca²+ and PKC activation leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly ERK1/2.

-

Neuronal Depolarization: The combined signaling events cause depolarization of the GnRH neuron. This is achieved by activating nonselective cation channels (like TRPC channels) and inhibiting inwardly rectifying potassium (Kir) channels.

-

GnRH Secretion: The resulting neuronal firing and increased intracellular calcium trigger the fusion of GnRH-containing vesicles with the plasma membrane, leading to the pulsatile secretion of GnRH into the hypophyseal portal system.

Recent evidence also suggests a G protein-independent signaling pathway via β-arrestin, which can also contribute to ERK1/2 activation.

Quantitative Data Presentation

The administration of Kisspeptin-10 results in a potent, dose-dependent stimulation of the HPG axis. The primary surrogate marker for GnRH secretion in human studies is Luteinizing Hormone (LH), as each pulse of GnRH from the hypothalamus elicits a corresponding pulse of LH from the pituitary.

Table 1: Effects of Intravenous Kisspeptin-10 Administration in Healthy Men

| Parameter | Vehicle (Control) | Kisspeptin-10 Dose | Result | Fold Change (Approx.) | Reference |

| Peak Serum LH | ~4.1 IU/L | 1.0 µg/kg (bolus) | ↑ to 12.4 ± 1.7 IU/L at 30 min | ~3.0x | |

| Mean Serum LH | 5.2 ± 0.8 IU/L | 1.5 µg/kg/h (infusion) | ↑ to 14.1 ± 1.7 IU/L | ~2.7x | |

| Mean Serum LH | 5.4 ± 0.7 IU/L | 4.0 µg/kg/h (infusion) | ↑ to 20.8 ± 4.9 IU/L | ~3.8x | |

| LH Pulse Frequency | 0.7 ± 0.1 pulses/h | 1.5 µg/kg/h (infusion) | ↑ to 1.0 ± 0.2 pulses/h | ~1.4x | |

| LH Secretory Mass | 3.9 ± 0.4 IU/L | 1.5 µg/kg/h (infusion) | ↑ to 12.8 ± 2.6 IU/L | ~3.3x | |

| Serum Testosterone | 16.6 ± 2.4 nmol/L | 4.0 µg/kg/h (infusion) | ↑ to 24.0 ± 2.5 nmol/L | ~1.4x |

Note: Data are presented as mean ± SEM. Increases were statistically significant (P < 0.05 to P < 0.001) in the cited studies.

Table 2: Comparative Potency of Kisspeptins and GnRH in Healthy Men (1.0 nmol/kg/h infusion)

| Hormone | Mean AUC Serum LH (h·IU/L) | Relative Potency vs. Kp-10 | Reference |

| Kisspeptin-10 | 10.81 ± 1.73 | 1.0x | |

| Kisspeptin-54 | 14.43 ± 1.27 | ~1.3x | |

| GnRH | 34.06 ± 5.18 | ~3.2x |

Note: AUC = Area Under the Curve. This demonstrates that while Kisspeptin-10 is a potent stimulator, direct administration of GnRH to the pituitary results in a significantly larger LH release.

Key Experimental Protocols

Elucidating the function of Kisspeptin-10 has relied on a combination of in vivo, ex vivo, and in vitro methodologies.

Ex Vivo Hypothalamic Explant Perifusion Assay

This technique allows for the direct measurement of GnRH secretion from hypothalamic tissue in a controlled environment, preserving the local neuronal architecture.

Methodology:

-

Tissue Dissection: The mediobasal hypothalamus (MBH), containing GnRH nerve terminals, is carefully dissected from a model organism (e.g., mouse, rat).

-

Organotypic Culture: The MBH explant is placed on a membrane in a specialized culture dish and maintained in culture medium for several days to stabilize.

-

Perifusion Chamber: The explant is transferred to a perifusion chamber, which allows for a constant flow of oxygenated artificial cerebrospinal fluid (aCSF) over the tissue.

-

Baseline Collection: Effluent from the chamber is collected in fractions at regular intervals (e.g., every 10 minutes) to establish a baseline of pulsatile GnRH secretion.

-

Stimulation: The perifusion medium is switched to one containing a known concentration of Kisspeptin-10.

-

Post-Stimulation Collection: Effluent continues to be collected to measure the GnRH response to the stimulus.

-

Quantification: The GnRH concentration in each collected fraction is quantified using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The data are analyzed to determine changes in GnRH pulse amplitude, frequency, and total secretion compared to the baseline period.

In Vivo Electrophysiology and Calcium Imaging

These techniques are used to measure the direct effect of Kisspeptin-10 on the electrical activity and intracellular calcium dynamics of individual GnRH neurons.

Methodology:

-

Model Preparation: Genetically modified mice expressing a fluorescent reporter (e.g., GFP) in GnRH neurons are often used to identify the cells.

-

Brain Slice Preparation: Acute brain slices containing the preoptic area or hypothalamus are prepared.

-

Cell Identification: GnRH neurons are identified under a microscope using fluorescence.

-

Electrophysiology: A microelectrode is used to form a patch-clamp seal with a GnRH neuron to record its electrical activity (action potentials, membrane potential).

-

Calcium Imaging: Alternatively, cells are loaded with a calcium-sensitive dye (e.g., Fura-2). Changes in fluorescence intensity upon stimulation reflect changes in intracellular calcium concentration.

-

Kisspeptin Application: Kisspeptin-10 is applied to the brain slice via bath application or local puffing.

-

Data Recording: The resulting change in firing rate, membrane depolarization, or intracellular calcium oscillations is recorded and analyzed. This method has shown that Kisspeptin-10 potently depolarizes GnRH neurons and increases their firing rate.

In Vivo Human Administration Studies

These clinical studies are crucial for understanding the physiological effects and therapeutic potential of Kisspeptin-10 in humans.

Methodology:

-

Participant Recruitment: Healthy volunteers or specific patient populations are recruited.

-

Catheterization: Intravenous (IV) catheters are placed for hormone administration and frequent blood sampling.

-

Baseline Sampling: Blood is drawn at regular intervals (e.g., every 10-15 minutes) for several hours to establish baseline hormone pulsatility (LH, FSH, testosterone).

-

Administration: Kisspeptin-10 is administered as either an IV bolus or a continuous infusion at a specific dose.

-

Post-Administration Sampling: Frequent blood sampling continues for the duration of the infusion and for several hours afterward.

-

Hormone Analysis: Serum concentrations of LH, FSH, and sex steroids are measured.

-

Deconvolution Analysis: A mathematical algorithm is used to analyze the hormone concentration profiles to determine pulse frequency and amplitude.

References

The Role of Kisspeptin-10 in Reproductive Physiology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kisspeptin-10, a potent decapeptide product of the KiSS-1 gene, has emerged as a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis and a key player in reproductive physiology.[1][2][3][4][5] Acting via its cognate G-protein coupled receptor, GPR54 (also known as KISS1R), Kisspeptin-10 is a powerful secretagogue of Gonadotropin-Releasing Hormone (GnRH), thereby orchestrating the downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This technical guide provides an in-depth overview of the biological functions of Kisspeptin-10, with a focus on its signaling pathways, quantitative effects on reproductive hormones, and detailed experimental methodologies for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for reproductive disorders.

Core Biological Functions and Signaling Pathway

Kisspeptin-10 is a fundamental component in the regulation of puberty, gonadotropin secretion, and sex steroid-mediated feedback on the reproductive axis. Its primary mode of action is the stimulation of GnRH neurons in the hypothalamus.

The binding of Kisspeptin-10 to GPR54 on GnRH neurons initiates a signaling cascade predominantly through the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a prolonged depolarization and intense firing of GnRH neurons. This increased electrical activity results in the pulsatile release of GnRH into the hypophyseal portal system, which then stimulates the anterior pituitary to release LH and FSH.

Quantitative Effects of Kisspeptin-10 on Reproductive Hormones

Numerous studies have quantified the potent effects of Kisspeptin-10 on the secretion of LH, FSH, and testosterone. The following tables summarize key findings from studies in humans and animal models.

Table 1: Effects of Intravenous Bolus Kisspeptin-10 in Healthy Men

| Dose | Peak LH Response (IU/L) | Time to Peak LH | Peak FSH Response (IU/L) | Testosterone Response | Reference |

| 1 µg/kg | 12.4 ± 1.7 (from 4.1 ± 0.4) | 30 min | - | - | |

| 3 µg/kg | Reduced response vs. 1 µg/kg | - | - | - | |

| 0.3 nmol/kg | Significant increase | 30-40 min | - | Significant increase | |

| 1.0 nmol/kg | Significant increase | 30-40 min | Significant increase | Significant increase | |

| 10 nmol/kg | 6.1 ± 1.3 h·IU/liter (AUC) | 30-40 min | - | - |

Table 2: Effects of Continuous Intravenous Infusion of Kisspeptin-10 in Healthy Men

| Infusion Rate | Mean LH Increase (IU/L) | Duration | Mean Testosterone Increase (nmol/L) | Reference |

| 4 µg/kg/h | 5.4 ± 0.7 to 20.8 ± 4.9 | 22.5 h | 16.6 ± 2.4 to 24.0 ± 2.5 | |

| 1.5 µg/kg/h | 5.2 ± 0.8 to 14.1 ± 1.7 | - | - |

Table 3: Effects of Kisspeptin-10 in Women

| Menstrual Cycle Phase | Dose (IV Bolus) | LH Response | FSH Response | Reference |

| Follicular | Up to 10 nmol/kg | No significant alteration | No significant alteration | |

| Preovulatory | 10 nmol/kg | Significant increase (30.3 ± 7.7 h·IU/liter AUC) | Significant increase (6.9 ± 0.9 h·IU/liter AUC) |

Table 4: Kisspeptin-10 Receptor Binding Affinity

| Species | Receptor | Ki (nM) | Reference |

| Rat | KISS1R | 1.59 | |

| Human | KISS1R | 2.33 |

Experimental Protocols

In Vivo Administration of Kisspeptin-10 in Humans

Objective: To assess the effects of Kisspeptin-10 on gonadotropin and sex steroid secretion.

Protocol:

-

Subject Recruitment: Healthy male or female volunteers are recruited. For female studies, the phase of the menstrual cycle is determined.

-

Catheterization: An intravenous cannula is inserted into a forearm vein for blood sampling and another in the contralateral arm for peptide administration.

-

Baseline Sampling: Blood samples are collected at regular intervals (e.g., every 10-15 minutes) for a baseline period (e.g., 60-120 minutes) to establish basal hormone levels.

-

Kisspeptin-10 Administration:

-

Bolus Injection: A single intravenous bolus of Kisspeptin-10 (doses ranging from 0.01 to 10 nmol/kg) or vehicle (saline) is administered.

-

Continuous Infusion: Kisspeptin-10 is infused intravenously at a constant rate (e.g., 1.0 to 4.0 µg/kg/h) for a specified duration (e.g., 3 to 22.5 hours).

-

-

Post-Administration Sampling: Blood sampling continues at regular intervals for several hours post-administration to monitor the hormonal response.

-

Hormone Analysis: Plasma or serum is separated and stored at -20°C or lower until analysis. Luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone are measured using validated immunoassays.

-

Data Analysis: The area under the curve (AUC) for hormone concentrations is calculated to quantify the integrated hormonal response. Statistical analysis is performed to compare responses to Kisspeptin-10 and vehicle.

In Vitro Kisspeptin-10 Bioactivity Assay

Objective: To determine the functional activity of Kisspeptin-10 and its analogs on its receptor, GPR54.

Protocol:

-

Cell Culture: A cell line stably transfected with the GPR54 receptor (e.g., CHO-K1 cells) is cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Calcium Imaging:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline fluorescence is measured.

-

Increasing concentrations of Kisspeptin-10 (e.g., 10⁻¹¹ to 10⁻⁶ M) are added to the wells.

-

Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using a fluorescence plate reader or microscope.

-

-

ERK1/2 Phosphorylation Assay:

-

Cells are serum-starved for several hours.

-

Cells are treated with various concentrations of Kisspeptin-10 for a short period (e.g., 5 minutes).

-

Cells are lysed, and protein concentration is determined.

-

Phosphorylated ERK1/2 and total ERK1/2 levels are quantified by Western blotting or ELISA.

-

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for calcium mobilization and ERK1/2 phosphorylation.

Role in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Kisspeptin-10 is a master regulator of the HPG axis, integrating signals related to sex steroids and metabolic status to control reproduction. Kisspeptin neurons are located in key hypothalamic nuclei, including the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV). The ARC kisspeptin neurons are primarily involved in the pulsatile release of GnRH, which drives tonic gonadotropin secretion, while the AVPV neurons are crucial for the preovulatory GnRH/LH surge in females.

Conclusion and Future Directions

Kisspeptin-10 is undeniably a cornerstone of reproductive neuroendocrinology. Its potent ability to stimulate the HPG axis has positioned it and its analogs as promising therapeutic agents for a range of reproductive disorders, including hypogonadotropic hypogonadism and certain forms of infertility. The detailed understanding of its signaling pathways and quantitative effects, as outlined in this guide, is crucial for the rational design and development of novel drugs targeting the kisspeptin system. Future research will likely focus on developing long-acting Kisspeptin-10 analogs with improved pharmacokinetic profiles and further elucidating the nuanced roles of kisspeptin signaling in various physiological and pathological states.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Comprehensive Review on Kisspeptin and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jbums.org [jbums.org]

An In-depth Technical Guide to Kisspeptin-10 Human TFA and its Interaction with the GPR54 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kisspeptin-10 human TFA, its cognate receptor GPR54 (KISS1R), and the molecular interactions that define their biological activity. The document details the critical signaling pathways, quantitative binding and functional data, and standard experimental protocols relevant to the study of this system.

Introduction to Kisspeptin-10 and the GPR54 Receptor

Kisspeptins are a family of peptides derived from the KISS1 gene, initially identified for its role in suppressing cancer metastasis.[1][2] These peptides are the endogenous ligands for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor (KISS1R).[2][3] The Kisspeptin/GPR54 system is now recognized as a master regulator of the reproductive axis, essential for initiating puberty and controlling gonadotropin secretion.[4]

Kisspeptin-10 (KP-10) is the shortest, fully active endogenous peptide, consisting of ten amino acids with a conserved C-terminal RF-amide motif. This decapeptide is considered the minimal sequence required for complete receptor stimulation. The "human TFA" designation indicates the peptide is of human sequence and is supplied as a trifluoroacetic acid (TFA) salt, a common and stable formulation resulting from solid-phase peptide synthesis and purification. Beyond reproduction, KP-10 is a potent vasoconstrictor and an inhibitor of angiogenesis.

The GPR54 Receptor is a quintessential G protein-coupled receptor (GPCR) with seven transmembrane domains. Upon activation by kisspeptin, it couples primarily to the Gαq/11 subfamily of G proteins, initiating a cascade of intracellular signaling events. The critical role of this receptor is highlighted by the fact that loss-of-function mutations in the GPR54 gene lead to hypogonadotropic hypogonadism and a failure to undergo puberty.

Quantitative Data: Receptor Binding and Functional Potency

The interaction between Kisspeptin-10 and GPR54 is characterized by high-affinity binding and potent functional activation. The following tables summarize key quantitative parameters from the literature.

Table 1: Receptor Binding Affinity of Kisspeptin-10

| Receptor Species | Preparation | Assay Type | Ligand | Affinity (Ki) | Reference |

|---|---|---|---|---|---|

| Human | CHO-KISS1R Membranes | Radioligand Binding | Kisspeptin-10 | 2.33 nM |

| Rat | CHO-KISS1R Membranes | Radioligand Binding | Kisspeptin-10 | 1.59 nM | |

Table 2: Functional Potency of Kisspeptin-10

| Assay Type | Cell Line / System | Measured Effect | Potency / Effective Concentration | Reference |

|---|---|---|---|---|

| Luteinizing Hormone (LH) Secretion | Human Males (in vivo) | Dose-dependent increase in serum LH | 1 µg/kg (bolus) for maximal stimulation | |

| ERK1/2 Phosphorylation | CHO-KISS1R Cells | Dose-dependent increase in p-ERK1/2 | 100 nM - 1000 nM | |

| β-Casein Synthesis | Bovine Mammary Epithelial Cells | Significant increase in CSN2 synthesis | 100 nM |

| GnRH Gene Expression | mHypoA-55 Hypothalamic Cells | Increased GnRH gene expression | Not specified | |

Intracellular Signaling Pathways

Activation of GPR54 by Kisspeptin-10 initiates a complex network of intracellular signals. While the Gαq/11 pathway is the canonical cascade, subsequent activation of the MAPK/ERK pathway and G protein-independent signaling via β-arrestin are also crucial for its pleiotropic effects.

The Canonical Gαq/11 Signaling Pathway

The primary mechanism of GPR54 signal transduction involves the activation of the Gαq/11 protein. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG and the elevated Ca2+ levels synergistically activate protein kinase C (PKC).

MAPK/ERK Pathway Activation

A major downstream consequence of GPR54 activation is the robust phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is a highly conserved signaling event and is often mediated by upstream activators like Protein Kinase C (PKC). The Kisspeptin-10 signal can also engage other kinase cascades, including the p38 MAPK and PI3K/Akt pathways, although the activation of these is often cell-type specific. The MAPK/ERK pathway is critical for mediating kisspeptin's effects on gene expression and cell proliferation.

G Protein-Independent β-Arrestin Signaling

Recent evidence has demonstrated that GPR54 can also signal independently of Gαq/11 through the recruitment of β-arrestins. Upon receptor activation, β-arrestins can be recruited to the receptor, where they act as scaffolds to initiate a second wave of signaling, including the activation of the ERK1/2 pathway. This parallel signaling mechanism adds complexity to GPR54 function and may explain how some Gαq/11-uncoupled receptor mutants can still elicit partial biological responses.

Experimental Protocols

The following section details standardized methodologies for investigating the Kisspeptin-10/GPR54 interaction.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Kisspeptin-10 for the GPR54 receptor.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR54 (CHO-KISS1R) to confluence.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add in order: assay buffer, a constant concentration of a radiolabeled competitor (e.g., 125I-Kisspeptin-54), and increasing concentrations of unlabeled Kisspeptin-10 (the compound to be tested).

-

To determine non-specific binding, add a high concentration of unlabeled Kisspeptin-54 to a set of control wells.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate for a defined period (e.g., 90 minutes) at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C), washing with ice-cold buffer to remove unbound radioligand.

-

Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of Kisspeptin-10.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the affinity of the radioligand.

-

Protocol: ERK1/2 Phosphorylation Assay (Cell-Based ELISA)

This protocol measures the ability of Kisspeptin-10 to induce GPR54-mediated ERK1/2 activation.

-

Cell Culture and Plating: Plate CHO-KISS1R cells into a 96-well tissue culture plate and grow overnight to reach confluence.

-

Serum Starvation: Wash the cells and replace the growth medium with serum-free medium for 4-6 hours to reduce basal kinase activity.

-

Compound Treatment: Add varying concentrations of Kisspeptin-10 to the wells. Include a vehicle-only control.

-

Incubation: Incubate the plate at 37°C for a short duration (typically 5-10 minutes) to capture the peak of ERK phosphorylation.

-

Fixation and Permeabilization: Aspirate the medium and immediately fix the cells with a solution like 4% formaldehyde. Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).

-

ELISA Protocol:

-

Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk in TBST).

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the plate, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After a final wash, add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Plot the absorbance values against the log concentration of Kisspeptin-10 and fit to a sigmoidal dose-response curve to determine the EC50.

Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the Gαq/11-mediated release of intracellular calcium.

-

Cell Preparation: Plate GPR54-expressing cells (e.g., HEK293 or CHO cells) onto a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., HBSS) containing probenecid to prevent dye leakage. Incubate for 45-60 minutes at 37°C.

-

Baseline Measurement: Wash the cells to remove excess dye and place the plate into a fluorescence-detecting microplate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for a short period (15-30 seconds).

-

Compound Addition: The instrument automatically injects a solution of Kisspeptin-10 at various concentrations into the wells.

-

Signal Detection: Immediately following injection, continuously measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the log concentration of Kisspeptin-10 to generate a dose-response curve and calculate the EC50.

References

The Discovery and Foundational History of Human Kisspeptin-10: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-10, a decapeptide with the amino acid sequence Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2, stands as a pivotal regulator of the reproductive axis in humans.[1][2] Its journey from an obscure metastasis suppressor to a key neuroendocrine gatekeeper of puberty and fertility is a testament to a series of seminal discoveries spanning the fields of oncology, molecular biology, and reproductive physiology. This technical guide provides a comprehensive overview of the discovery and history of human Kisspeptin-10, detailing the key experiments, presenting quantitative data, and illustrating the critical pathways and workflows that have defined our understanding of this essential signaling system.

The Genesis: Discovery of the KiSS-1 Gene

The story of Kisspeptin-10 begins not in the realm of reproductive biology, but in cancer research. In 1996, Lee and colleagues identified a novel gene, KiSS-1, that suppressed metastasis in human melanoma cells without affecting their tumorigenicity.[3][4] This discovery was the result of a meticulous experimental approach to identify genes differentially expressed between non-metastatic and metastatic melanoma cell lines.

Experimental Protocol: Subtractive Hybridization

The identification of the KiSS-1 gene was achieved through a modified subtractive hybridization technique.[3] This method was designed to isolate messenger RNA (mRNA) species present in non-metastatic melanoma cells (which had been rendered non-metastatic by the introduction of human chromosome 6) but absent in their metastatic counterparts.

Protocol for Subtractive Hybridization (as per Lee et al., 1996):

-

Cell Lines: The human melanoma cell line C8161 (metastatic) and a non-metastatic hybrid clone (neo6/C8161), created by microcell-mediated transfer of chromosome 6, were used.

-

mRNA Isolation: Total RNA was extracted from both cell lines, and poly(A)+ RNA (mRNA) was subsequently purified.

-

cDNA Synthesis: Double-stranded cDNA was synthesized from the mRNA of the non-metastatic hybrid clone (tester cDNA) and the metastatic C8161 cells (driver cDNA).

-

Subtractive Hybridization: The tester cDNA was hybridized with an excess of driver cDNA. Sequences common to both cell lines formed hybrids, leaving the unique cDNAs from the non-metastatic cells as single-stranded molecules.

-

Separation: The hybridized double-stranded cDNA was separated from the single-stranded, tester-specific cDNA.

-

PCR Amplification: The subtracted, single-stranded cDNA was amplified by the polymerase chain reaction (PCR).

-

Cloning and Screening: The amplified cDNA fragments were cloned into a vector to create a subtracted cDNA library. Clones from this library were then used as probes to screen for genes that were expressed in the non-metastatic cells but not in the metastatic cells.

Through this process, a novel cDNA, designated KiSS-1, was isolated and found to be expressed exclusively in non-metastatic melanoma cells.

From Gene to Peptide: The Isolation of Kisspeptins

For several years after its discovery, the protein product of the KiSS-1 gene and its physiological function remained unknown. The breakthrough came in 2001 when two independent research groups, led by Kotani and Ohtaki, isolated peptides derived from the KiSS-1 gene product from human placenta, a tissue known to have high levels of KiSS-1 mRNA.

Ohtaki and colleagues named the 54-amino acid peptide "metastin" due to its origin from a metastasis suppressor gene. Kotani's group identified the same 54-amino acid peptide, along with shorter 14- and 13-amino acid fragments, and collectively termed them "kisspeptins." These studies revealed that the 145-amino acid precursor protein encoded by the KiSS-1 gene is proteolytically processed to generate these smaller, biologically active peptides. The shortest of these, Kisspeptin-10, was found to retain full biological activity.

Experimental Protocol: Purification and Sequencing of Kisspeptins from Human Placenta

The isolation of kisspeptins from human placental extracts involved a multi-step biochemical purification process guided by a functional assay.

Protocol for Kisspeptin Purification (based on Kotani et al., 2001 and Ohtaki et al., 2001):

-

Tissue Extraction: Human placental tissue was homogenized in an acidic solution to extract peptides.

-

Initial Fractionation: The crude extract was subjected to initial purification steps, such as solid-phase extraction, to remove larger proteins and lipids.

-

Chromatography: The partially purified extract was then subjected to a series of high-performance liquid chromatography (HPLC) steps, including ion-exchange and reverse-phase HPLC, to separate the peptides based on their charge and hydrophobicity.

-

Functional Assay-Guided Purification: Fractions from each chromatography step were tested for their ability to activate the orphan G protein-coupled receptor GPR54 (see Section 3). The fractions that showed activity were further purified.

-

Amino Acid Sequencing: The purified active peptides were subjected to Edman degradation and mass spectrometry to determine their amino acid sequences.

This meticulous process led to the identification of the various kisspeptin isoforms, all sharing a common C-terminal RF-amide motif, which was found to be crucial for their biological activity.

The Missing Link: Identification of the Kisspeptin Receptor, GPR54

In 1999, a G protein-coupled receptor (GPCR) with sequence similarity to galanin receptors was cloned from rat brain and named GPR54. Its human ortholog was subsequently identified. For a couple of years, GPR54 remained an "orphan" receptor, meaning its endogenous ligand was unknown.

The pivotal connection was made in 2001 when the research groups that isolated kisspeptins demonstrated that these peptides were the natural ligands for GPR54. This was established through binding assays and functional assays using cells engineered to express the GPR54 receptor.

Experimental Protocol: Receptor Cloning and Functional Characterization

Cloning of GPR54:

The GPR54 gene was cloned using standard molecular biology techniques. A cDNA library from rat brain was screened with probes designed based on the sequence of known galanin receptors, taking advantage of the sequence homology. The full-length cDNA encoding the receptor was then isolated and sequenced.

Receptor Binding Assays:

To confirm that kisspeptins bind to GPR54, competitive binding assays were performed.

Protocol for GPR54 Binding Assay (based on Kotani et al., 2001):

-

Cell Line: A cell line, such as Chinese hamster ovary (CHO) cells, was stably transfected with a vector containing the human GPR54 cDNA, leading to the expression of the receptor on the cell surface.

-

Radioligand: A radiolabeled form of a kisspeptin peptide (e.g., 125I-labeled Kisspeptin-54) was used.

-

Competitive Binding: Membranes prepared from the GPR54-expressing cells were incubated with the radioligand in the presence of varying concentrations of unlabeled Kisspeptin-10.

-

Detection: The amount of radioligand bound to the membranes was measured. The ability of Kisspeptin-10 to displace the radioligand was used to determine its binding affinity (Ki).

Functional Assays (Calcium Mobilization):

GPR54 is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium levels. This cellular response was used as a functional readout to confirm that Kisspeptin-10 is an agonist for GPR54.

Protocol for Calcium Mobilization Assay (based on Ohtaki et al., 2001):

-

Cell Loading: GPR54-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells were then stimulated with different concentrations of Kisspeptin-10.

-

Fluorescence Measurement: The change in intracellular calcium concentration was measured by detecting the change in fluorescence of the dye using a fluorometer.

-

Dose-Response Curve: A dose-response curve was generated to determine the potency (EC50) of Kisspeptin-10 in activating GPR54.

These experiments unequivocally established that Kisspeptin-10 is a potent, high-affinity ligand for the GPR54 receptor.

A Paradigm Shift: The Role of Kisspeptin-10 in Reproduction

The discovery of the Kisspeptin-GPR54 signaling system took a dramatic turn in 2003 with the publication of two landmark papers that linked this system to the control of human puberty. Studies of families with idiopathic hypogonadotropic hypogonadism (IHH), a condition characterized by failed puberty and infertility due to deficient gonadotropin-releasing hormone (GnRH) secretion, revealed that affected individuals had loss-of-function mutations in the GPR54 gene.

This finding was corroborated by the creation of Gpr54 knockout mice, which exhibited a similar phenotype of failed sexual maturation. These discoveries repositioned the Kisspeptin-GPR54 system from a niche area of cancer research to a central player in neuroendocrinology and reproductive medicine.

Subsequent studies demonstrated that Kisspeptin-10 potently stimulates the release of GnRH from hypothalamic neurons, which in turn triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

Experimental Protocol: In Vivo Studies of Kisspeptin-10 on Gonadotropin Secretion

To investigate the in vivo effects of Kisspeptin-10 on the reproductive axis, numerous studies have been conducted in both animal models and humans.

Protocol for Investigating the Effect of Kisspeptin-10 on LH Secretion in Humans (based on George et al., 2011):

-

Participants: Healthy male volunteers were recruited for the study.

-

Study Design: A dose-response study was conducted where participants received intravenous (IV) bolus injections of different doses of Kisspeptin-10 (e.g., 0.01 to 3.0 µg/kg) or a vehicle control.

-

Blood Sampling: Blood samples were collected at frequent intervals (e.g., every 10-15 minutes) before and after the administration of Kisspeptin-10.

-

Hormone Assays: Serum concentrations of LH and FSH were measured using sensitive immunoassays.

-

Data Analysis: The changes in hormone levels from baseline were calculated, and dose-response curves were generated to determine the potency and efficacy of Kisspeptin-10 in stimulating gonadotropin secretion.

These studies in humans confirmed the potent stimulatory effect of Kisspeptin-10 on LH secretion, establishing its role as a key upstream regulator of the reproductive cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational studies on human Kisspeptin-10 and its receptor, GPR54.

Table 1: Binding Affinity of Kisspeptin Peptides to GPR54

| Peptide | Receptor | Cell Line | Assay Type | Ki (nM) | Reference |

| Kisspeptin-10 (human) | Human GPR54 | CHO-K1 | Competitive Binding | 2.33 | |

| Kisspeptin-10 (human) | Rat GPR54 | CHO-K1 | Competitive Binding | 1.59 | |

| Kisspeptin-54 (human) | Human GPR54 | CHO-K1 | Competitive Binding | 1.2 |

Table 2: Potency of Kisspeptin Peptides in GPR54 Functional Assays

| Peptide | Receptor | Cell Line | Assay Type | EC50 (nM) | Reference |

| Kisspeptin-10 (human) | Human GPR54 | HEK-293 | Calcium Mobilization | 17.3 | |

| Kisspeptin-54 (human) | Human GPR54 | CHO-K1 | Inositol Phosphate Accumulation | 0.8 |

Table 3: In Vivo Effects of Intravenous Kisspeptin-10 on LH Secretion in Healthy Men

| Dose (µg/kg) | Baseline LH (IU/L) | Peak LH (IU/L) | Time to Peak (min) | Fold Increase | P-value | Reference |

| 1.0 | 4.1 ± 0.4 | 12.4 ± 1.7 | 30 | ~3.0 | < 0.001 | |

| 3.0 | 4.1 ± 0.4 | ~10.0 | 30 | ~2.4 | < 0.05 |

(Data are presented as mean ± SEM)

Visualizing the Discovery and Signaling Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and signaling pathways in the discovery and function of Kisspeptin-10.

References

- 1. Subtractive hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A GPR54-Activating Mutation in a Patient with Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subtractive hybridization – genetic takeaways and the search for meaning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kisspeptin-10 Signaling in Hypothalamic Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by Kisspeptin-10 in hypothalamic neurons, with a focus on the molecular mechanisms, quantitative data, and key experimental protocols.

Core Signaling Pathway: Gαq/11-Mediated Activation

Kisspeptin-10, a decapeptide product of the Kiss1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary action is the potent stimulation of gonadotropin-releasing hormone (GnRH) neurons, which is essential for puberty and fertility. This action is mediated through its cognate G protein-coupled receptor, GPR54 (also known as KISS1R).

The canonical signaling pathway initiated by the binding of Kisspeptin-10 to GPR54 in hypothalamic neurons involves the activation of the Gαq/11 family of G proteins.[1] This activation triggers a cascade of intracellular events:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLCβ).[2]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] This results in a rapid and transient increase in intracellular calcium concentration.[4]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

This primary signaling cascade leads to the depolarization of GnRH neurons and an increase in their firing rate, ultimately resulting in the secretion of GnRH.

Secondary and Interacting Signaling Pathways

Beyond the primary Gαq/11 pathway, Kisspeptin-10 also engages other signaling cascades that contribute to its overall effect on hypothalamic neurons. These include the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

-

MAPK Pathway: The activation of PKC can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in the regulation of GnRH gene expression.

-

PI3K/Akt Pathway: Evidence suggests that Kisspeptin-10 can also activate the PI3K/Akt pathway, which is involved in neuronal survival and other cellular processes.

Furthermore, the signaling outcomes can be modulated by interactions with other neuronal signaling systems, such as those for neurokinin B and dynorphin, which are co-expressed in KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 3. Kisspeptin excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kisspeptin-10 elicits triphasic cytosolic calcium responses in immortalized GT1-7 GnRH neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Kisspeptin-10 in the Onset of Puberty: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The onset of puberty is a complex biological process orchestrated by the reactivation of the hypothalamic-pituitary-gonadal (HPG) axis. For decades, the precise trigger for this reawakening remained elusive. The discovery of kisspeptin, a neuropeptide encoded by the KISS1 gene, and its receptor, KISS1R (also known as GPR54), has revolutionized our understanding of puberty's initiation and regulation.[1][2] Inactivating mutations in the KISS1R gene are associated with a failure to undergo puberty, highlighting the system's critical role.[3][4] Kisspeptin-10, the shortest biologically active isoform of the peptide, has been identified as a potent stimulator of gonadotropin-releasing hormone (GnRH) neurons, the master regulators of the reproductive cascade.[3] This technical guide provides an in-depth examination of the role of kisspeptin-10 in pubertal onset, detailing its signaling pathways, summarizing key quantitative experimental data, and outlining core methodological protocols for its study.

The Kisspeptin-10 Signaling Pathway: The Engine of Pubertal Activation

Kisspeptin-10 exerts its profound effects on the reproductive axis primarily by acting directly on GnRH neurons located in the hypothalamus. The majority of these GnRH neurons express the kisspeptin receptor, KISS1R. The binding of kisspeptin-10 to KISS1R initiates a cascade of intracellular events that depolarize the GnRH neuron, leading to the synthesis and pulsatile secretion of GnRH.

The Canonical Gαq/11-PLC Signaling Cascade

KISS1R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon activation by kisspeptin-10, the following signaling pathway is initiated:

-

G Protein Activation: The activated KISS1R catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the βγ subunits.

-

Phospholipase C (PLC) Activation: The Gαq/11-GTP complex activates Phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The combination of increased intracellular Ca2+ and DAG activates Protein Kinase C (PKC) isoforms.

-

Ion Channel Modulation & Neuronal Firing: This cascade culminates in the depolarization of the GnRH neuron through the opening of non-selective cation channels, such as Transient Receptor Potential Canonical (TRPC) channels, and the closure of potassium channels, leading to GnRH release.

Modulation by KNDy Neurons

In the arcuate nucleus (ARC) of the hypothalamus, a critical population of neurons co-expresses kisspeptin, neurokinin B (NKB), and dynorphin A (Dyn), and are thus termed KNDy neurons. These neurons are thought to form an interconnected network that acts as the GnRH pulse generator.

-

Neurokinin B (NKB): Acts as a stimulatory signal, promoting the synchronized firing of KNDy neurons and subsequent kisspeptin release.

-

Dynorphin A (Dyn): Serves as an inhibitory signal, acting as a brake on the system to terminate the pulse.

The interplay between these neuropeptides fine-tunes the pulsatile release of kisspeptin, which is essential for the patterned GnRH secretion that drives puberty and maintains reproductive function.

Quantitative Data on Kisspeptin-10 Induced Gonadotropin Release

The administration of exogenous kisspeptin-10 has been shown to potently stimulate the HPG axis. The following tables summarize quantitative data from key studies in both human and non-human primate models.

Table 1: Effects of Intravenous (IV) Bolus Kisspeptin-10 in Healthy Human Males

| Dose | Baseline LH (IU/L) | Peak LH (IU/L) | Time to Peak (min) | Baseline FSH (IU/L) | Peak FSH (IU/L) | Reference |

| 0.3 nmol/kg | - | - | - | - | - | |

| 1.0 µg/kg (~0.8 nmol/kg) | 4.1 ± 0.4 | 12.4 ± 1.7 | 30 | 4.6 ± 1.0 | 5.3 ± 1.0 | |

| 3.0 µg/kg (~2.3 nmol/kg) | 4.1 ± 0.4 | Reduced response vs 1 µg/kg | - | - | - | |

| 10 nmol/kg | - | 6.1 ± 1.3 (AUC increase) | - | - | - |

Data presented as mean ± SEM where available. Note: Different studies use different units (nmol/kg vs µg/kg).

Table 2: Effects of Intravenous (IV) Infusion of Kisspeptin-10 in Healthy Human Males

| Infusion Rate | Duration (h) | Baseline LH (IU/L) | Mean LH during Infusion (IU/L) | Baseline Testosterone (nmol/L) | Testosterone during Infusion (nmol/L) | Reference |

| 1.5 µg/kg/h | 9 | 5.2 ± 0.8 | 14.1 ± 1.7 | - | - | |

| 4.0 µg/kg/h | 22.5 | 5.4 ± 0.7 | 20.8 ± 4.9 | 16.6 ± 2.4 | 24.0 ± 2.5 | |

| 1.0 nmol/kg/h | 3 | - | 10.81 ± 1.73 (AUC) | - | - |

Data presented as mean ± SEM or AUC (Area Under the Curve) where available.

Table 3: Effects of Kisspeptin-10 in Women and Non-Human Primates

| Species/Condition | Dose/Route | Key Finding | Reference |

| Human Female (Preovulatory) | 10 nmol/kg IV Bolus | Significant increase in serum LH and FSH. | |

| Human Female (Follicular) | Up to 10 nmol/kg IV Bolus | No significant alteration in gonadotropins observed. | |

| Juvenile Male Monkey | 2 µg Intermittent IV Infusion (1/h) | Sustained adult-like pattern of pulsatile LH secretion. | |

| Prepubertal Female Monkey | 10-100 nM direct hypothalamic infusion | Dose-responsive stimulation of GnRH release. |

These studies highlight a marked sexual dimorphism and cycle-dependency in the response to kisspeptin-10 in humans.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in neuropeptide research. Below are detailed methodologies for cornerstone experiments in the study of kisspeptin-10.

Protocol: In Vivo Administration of Kisspeptin-10 in Humans

Objective: To determine the dose-response effect of intravenously administered kisspeptin-10 on gonadotropin secretion in healthy human subjects.

Methodology:

-

Subject Recruitment: Recruit healthy adult male volunteers after obtaining informed consent and approval from a local research ethics committee. Exclude subjects with any condition or on medication known to affect the HPG axis.

-

Study Design: Employ a single-blinded, placebo-controlled, crossover design. Each subject attends multiple study visits, receiving either vehicle (e.g., 0.9% saline) or a specific dose of kisspeptin-10 on each occasion, with a washout period of at least one week between visits.

-

Peptide Preparation: Kisspeptin-10 is dissolved in sterile 0.9% saline. For infusions, a stabilizing agent like Gelofusine (5% vol/vol) may be used.

-

Administration:

-

Bolus Injection: Subjects are admitted to a clinical investigation unit and an intravenous cannula is inserted into a forearm vein. At time 0, a bolus injection of saline or kisspeptin-10 (e.g., doses ranging from 0.01 to 3.0 µg/kg) is administered.

-

Continuous Infusion: An infusion pump is used to deliver kisspeptin-10 at a constant rate (e.g., 1.5 or 4.0 µg/kg/h) for a predetermined duration (e.g., 3 to 22.5 hours).

-

-

Blood Sampling: A second cannula is placed in the contralateral arm for blood sampling. Blood samples are collected at regular intervals (e.g., every 15-30 minutes) starting before administration (baseline) and continuing for several hours post-administration.

-

Hormone Analysis: Serum is separated and stored at -20°C or lower until analysis. Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) levels are quantified using validated immunoassays (e.g., chemiluminescent microparticle immunoassay).

-

Data Analysis: The primary outcomes are the change from baseline in serum LH and FSH concentrations, the peak hormone concentration, and the area under the curve (AUC). Statistical analysis is performed using appropriate tests (e.g., ANOVA with post-hoc testing) to compare responses across different doses and against placebo.

Protocol: Electrophysiological Recording of GnRH Neurons

Objective: To measure the direct effect of kisspeptin-10 on the firing activity of GnRH neurons.

Methodology:

-

Animal Model: Utilize a transgenic mouse model where GnRH neurons express a fluorescent reporter (e.g., GnRH-GFP) to allow for targeted recordings.

-

Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the preoptic area from adult mice. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Recording:

-

Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with aCSF.

-

Identify GnRH-GFP neurons using fluorescence microscopy.

-

Use targeted extracellular (loose-patch) or whole-cell patch-clamp techniques to record action potentials (firing rate) from individual GnRH neurons.

-

-

Pharmacology:

-

Establish a stable baseline firing rate for 5-10 minutes.

-

Apply kisspeptin-10 (e.g., 1-100 nM) to the perfusion bath for a short duration (e.g., 2-5 minutes).

-

Perform a washout with standard aCSF.

-

To test for antagonism, pre-incubate the slice with a KISS1R antagonist (e.g., peptide 234) before co-applying it with kisspeptin-10.

-

-

Data Analysis: Analyze the firing frequency (in Hz) before, during, and after peptide application. Calculate the percentage change in firing rate to quantify the excitatory or inhibitory effect of the applied compounds.

Protocol: Double-Label Immunofluorescence for Kisspeptin and GnRH

Objective: To visualize the anatomical relationship and potential sites of interaction between kisspeptin-releasing axons and GnRH neurons.

Methodology:

-

Tissue Preparation: Perfuse an animal (e.g., rhesus monkey) with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight, then transfer to a cryoprotectant solution (e.g., 30% sucrose).

-

Sectioning: Cut coronal sections (e.g., 40 µm thick) through the hypothalamus using a cryostat or vibratome.

-

Immunostaining:

-

Incubate sections in a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Incubate sections simultaneously with a cocktail of two primary antibodies raised in different species: one against kisspeptin (e.g., rabbit anti-kisspeptin) and one against GnRH (e.g., mouse anti-GnRH) for 48 hours at 4°C.

-

Wash sections thoroughly in buffer.

-

Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit Alexa Fluor 488 for kisspeptin - green; goat anti-mouse Alexa Fluor 594 for GnRH - red).

-

-

Imaging: Mount sections on slides and coverslip with an anti-fade mounting medium. Visualize the sections using a confocal microscope.

-

Analysis: Acquire z-stack images through regions of interest (e.g., preoptic area, arcuate nucleus). Analyze the images to identify and quantify close appositions between kisspeptin-immunoreactive fibers and GnRH-immunoreactive cell bodies and dendrites, which suggest synaptic or paracrine interactions.

Mandatory Visualizations: Workflows and Logic

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the in vivo effects of a neuropeptide like kisspeptin-10 on the HPG axis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kisspeptin and Puberty in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kisspeptin-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Interactions between Kisspeptin and GnRH Neurons in the Mediobasal Hypothalamus of the Male Rhesus Monkey (Macaca mulatta) as Revealed by Double Immunofluorescence and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to Trifluoroacetic Acid (TFA) Salts in Synthetic Peptides like Kisspeptin-10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role and impact of trifluoroacetic acid (TFA) as a counterion in synthetic peptides, with a specific focus on the neuropeptide Kisspeptin-10. This document will delve into the origins of TFA in peptide synthesis, its potential for biological interference, and rigorous methodologies for its removal and quantification.

The Dual Role of TFA in Peptide Synthesis

Trifluoroacetic acid (TFA) is an integral reagent in solid-phase peptide synthesis (SPPS), primarily utilized for two critical steps:

-

Cleavage: TFA is a key component of the cleavage cocktail used to release the synthesized peptide from the solid support resin.[1][2]

-

Purification: It serves as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC), enhancing peak resolution and yielding highly pure peptide preparations.[2][3]

Due to its prevalence in these procedures, synthetic peptides are typically isolated as TFA salts, where the negatively charged trifluoroacetate anion associates with positively charged residues on the peptide.[3]

The Biological Impact of Residual TFA

While essential for synthesis, residual TFA can significantly influence the biological and physicochemical properties of peptides, leading to potential misinterpretation of experimental results.

2.1. Cellular and In Vivo Effects:

Residual TFA has been shown to exert a range of biological effects, often in a dose-dependent manner. These can include:

-

Cytotoxicity: TFA can be toxic to cells, with some studies reporting inhibition of cell proliferation at concentrations as low as 10 nM. Conversely, other reports suggest that TFA can, in some contexts, promote cell growth.

-

Alteration of Biological Activity: The presence of TFA as a counterion can alter the pharmacological profile of a peptide. This can manifest as changes in potency (IC50/EC50 values) and efficacy compared to the same peptide with a different salt form, such as hydrochloride (HCl) or acetate.

-

Immunogenicity: Trifluoroacetylated proteins have been shown to elicit antibody responses, a critical consideration for in vivo studies and therapeutic development.

2.2. Physicochemical Interference:

Beyond direct biological effects, TFA can also interfere with the physical characterization of peptides:

-

Structural Analysis: The strong infrared absorbance of TFA can overlap with the amide I band of peptides, complicating the determination of secondary structure by techniques like FTIR and circular dichroism (CD).

-

Solubility and Aggregation: The TFA counterion can influence the solubility and aggregation propensity of peptides.

Quantitative Impact of TFA on Peptide Bioactivity

The choice of counterion can have a significant impact on the measured biological activity of a peptide. The following table summarizes a comparative study on the cytotoxicity of various antimicrobial peptides in different salt forms.

| Peptide | Salt Form | IC50 (µg/mL) |

| CAMEL | TFA | 3.32 |

| Acetate | 2.72 | |

| Hydrochloride | 2.49 | |

| Citropin 1.1 | TFA | 3.02 |

| Acetate | 2.99 | |

| Hydrochloride | 2.78 | |

| LL-37 | TFA | >500 |

| Acetate | >500 | |

| Hydrochloride | >500 | |

| Pexiganan | TFA | 4.95 |

| Acetate | 4.68 | |

| Hydrochloride | 4.98 | |

| Temporin A | TFA | 3.51 |

| Acetate | 3.22 | |

| Hydrochloride | 3.01 |

Data adapted from Sikora et al., 2018.

This data illustrates that for several peptides, the TFA salt form exhibits a higher IC50 value (lower potency) compared to the acetate or hydrochloride salts, highlighting the importance of considering the counterion in biological assays.

Methodologies for TFA Removal and Quantification

Given the potential for interference, the removal and quantification of residual TFA are crucial steps for researchers aiming for accurate and reproducible results.

4.1. Experimental Protocol for TFA Removal via HCl Salt Exchange:

The most common method for removing TFA is to exchange it for a more biologically benign counterion like chloride through a series of lyophilization cycles with hydrochloric acid.

Materials:

-

Peptide-TFA salt

-

100 mM Hydrochloric Acid (HCl) in water

-

Distilled water

-

Liquid nitrogen

-

Lyophilizer

Procedure:

-

Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL.

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. It is crucial to note that HCl concentrations below 2 mM or above 10 mM may lead to incomplete exchange or peptide modification.

-

Incubation: Allow the solution to stand at room temperature for at least one minute.

-

Freezing: Rapidly freeze the solution using liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

-

Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the HCl solution for each cycle.

-

Final Reconstitution: After the final lyophilization, the resulting peptide-HCl salt can be reconstituted in the desired buffer for experimental use.

4.2. Experimental Protocol for Quantification of Residual TFA:

Accurate quantification of residual TFA is essential to validate the removal process. Ion chromatography is a sensitive and widely used method for this purpose.

Instrumentation and Reagents:

-

Ion chromatograph with a conductivity detector

-

Anion-exchange column

-

TFA standard solutions

-

Eluent (e.g., sodium carbonate/sodium bicarbonate buffer)

-

Deionized water

Procedure:

-

Standard Curve Preparation: Prepare a series of TFA standard solutions of known concentrations in the eluent.

-

Sample Preparation: Accurately weigh the peptide sample and dissolve it in the eluent to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Analysis: Inject the standards and the peptide sample into the ion chromatograph.

-

Quantification: Integrate the peak corresponding to TFA in the chromatograms of the standards and the sample. Construct a standard curve by plotting peak area against TFA concentration. Use the standard curve to determine the concentration of TFA in the peptide sample.

Kisspeptin-10 Signaling Pathway

Kisspeptin-10 exerts its biological effects by binding to its cognate G-protein coupled receptor, GPR54 (also known as KISS1R). This interaction initiates a cascade of intracellular signaling events that are crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and reproductive function.

Experimental Workflow for Assessing TFA Impact

To systematically evaluate the influence of TFA on a synthetic peptide's biological activity, a rigorous experimental workflow should be followed.

Conclusion

The presence of TFA as a counterion in synthetic peptides is an often-overlooked variable that can have profound effects on experimental outcomes. For researchers working with synthetic peptides like Kisspeptin-10, a thorough understanding of the potential for TFA interference is paramount. By implementing rigorous protocols for TFA removal and quantification, and by carefully considering the choice of peptide salt form, scientists can ensure the accuracy, reproducibility, and validity of their research findings, ultimately accelerating the pace of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence, biological function, and signaling pathways of human Kisspeptin-10 (KP-10). It includes detailed experimental protocols and quantitative data to support research and development in endocrinology, reproductive biology, and oncology.

Introduction to Kisspeptin-10